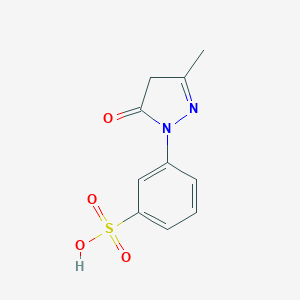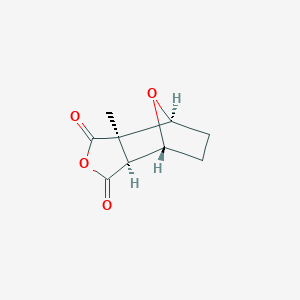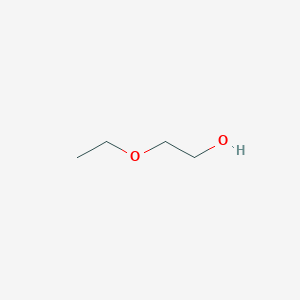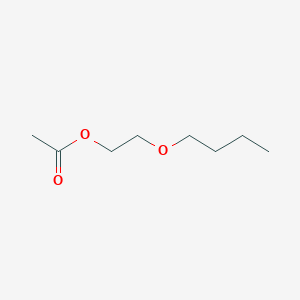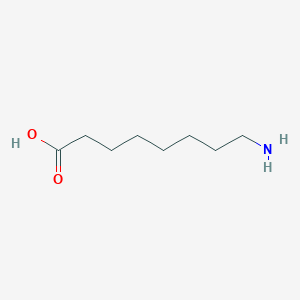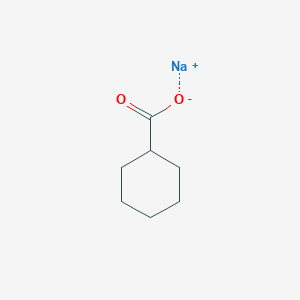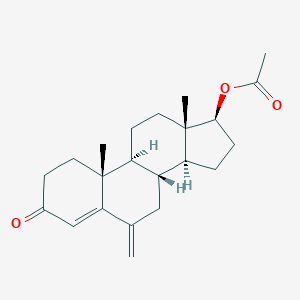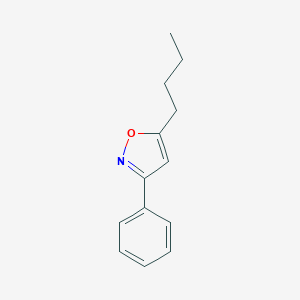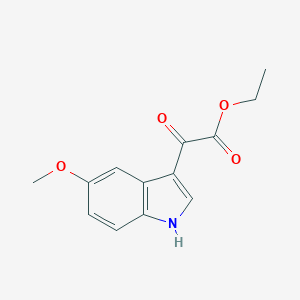![molecular formula C26H14 B086413 Naphtho[1,2,3,4-ghi]perylene CAS No. 190-84-1](/img/structure/B86413.png)
Naphtho[1,2,3,4-ghi]perylene
Vue d'ensemble
Description
Naphtho[1,2,3,4-ghi]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14 . It has a molecular weight of 326.3894 .
Synthesis Analysis
The synthesis of Naphtho[1,2,3,4-ghi]perylene derivatives has been achieved through a carefully designed arylated polynaphthalene precursor . The efficiency of the oxidative cyclodehydrogenation of the tailor-made polymer precursor into 8-AGNRs was validated by FT-IR, Raman, and UV/Vis-near-infrared (NIR) absorption spectroscopy .Molecular Structure Analysis
The molecular structure of Naphtho[1,2,3,4-ghi]perylene is complex and consists of multiple fused aromatic rings . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The Diels-Alder reactions of perylene (diene) with 1,2-didehydrobenzene and 4,5-dimethoxy-1,2-didehydrobenzene (dienophiles) generated in situ by two methods have been reported . The corresponding Diels-Alder adducts, naphtho[1,2,3,4-ghi]perylene and 10,11-dimethoxynaphtho-[1,2,3,4-ghi]perylene, were isolated in up to 77% yield .Physical And Chemical Properties Analysis
Naphtho[1,2,3,4-ghi]perylene has a boiling point of 579.0±17.0 °C and a density of 1.391±0.06 g/cm3 . It also has a fusion temperature of 541.5 K and an enthalpy of fusion of 17.28 kJ/mol at this temperature .Applications De Recherche Scientifique
Identification and Quantification :
- Naphtho[1,2,3,4-ghi]perylene has been identified and quantified in complex mixtures of PAHs from coal tar using techniques like normal phase liquid chromatography with ultraviolet-visible spectroscopy (NPLC/UV-vis) and gas chromatography with mass spectrometry (GC/MS) (Oña-Ruales et al., 2016).
Environmental Analysis :
- Naphtho[1,2,3,4-ghi]perylene has been detected in environmental samples like coals and petrol coke using High-Performance Liquid Chromatography coupled with Atmospheric Pressure Laser Ionization Mass Spectrometry (HPLC-DAD-APLI-MS). This identification helps in understanding the distribution and prevalence of PAHs in environmental samples (Thiäner et al., 2019).
Chemical Synthesis and Reactions :
- In the realm of chemical synthesis, naphtho[1,2,3,4-ghi]perylene has been formed through Diels–Alder cycloaddition of benzyne to the bay region of perylene, under solvent-free conditions in a high-temperature flow system. This process is a groundwork for the selective solvent-free growth of armchair carbon nanotubes (Fort & Scott, 2011).
Nonlinear Optical Studies :
- The ultrafast nonlinear optical properties of a Polycyclic aromatic hydrocarbon (PAH) based on benzo[b]naphtho[1,2,3,4-pqr]perylene (BNP) were studied, showing a strong three-photon absorption coefficient. This indicates potential applications in photonics and optoelectronics (Nayak et al., 2022).
Solvent Polarity Probes :
- Studies on fluorescence emission spectra for various PAHs, including derivatives related to naphtho[1,2,3,4-ghi]perylene, have been used to screen PAHs for potential solvent polarity behavior. This screening is vital for understanding the solvent interactions of these complex molecules (Tucker et al., 1991).
Photon Upconversion :
- A derivative exhibiting Baird's 4n – π antiaromaticity was used as a chromophore to sensitize perylene, leading to upconverted blue photoluminescence. This suggests applications in energy harvesting and light-emitting devices (Shokri et al., 2017).
Photovoltaic Applications :
- Naphtho[1,2,3,4-ghi]perylene has been involved in the development of new electron acceptor perylene diimide molecules for photovoltaic applications, demonstrating the role of PAHs in the advancement of solar technology (Kozma et al., 2013).
Safety And Hazards
Naphtho[1,2,3,4-ghi]perylene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
The characterization of Naphtho[1,2,3,4-ghi]perylene by AFM in combination with atomic manipulation provides clear fingerprints of the aromatic and aliphatic moieties that will facilitate their assignment in unknown priori samples . This suggests that Naphtho[1,2,3,4-ghi]perylene and similar compounds could play a significant role in future research and applications, particularly in the field of nanoelectronics .
Propriétés
IUPAC Name |
heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(18),2(11),3(8),4,6,9,12,14,16,19,21(26),22,24-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-2-8-18-17(7-1)21-13-11-15-5-3-9-19-20-10-4-6-16-12-14-22(18)26(24(16)20)25(21)23(15)19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERRYPEGFPVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC=C5C6=CC=CC7=C6C4=C(C2=C1)C=C7)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172459 | |
| Record name | Naphtho(1,2,3,4-ghi)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[1,2,3,4-ghi]perylene | |
CAS RN |
190-84-1 | |
| Record name | Naphtho(1,2,3,4-ghi)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(1,2,3,4-ghi)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



